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Compound of Interest

Compound Name: ML-00253764 hydrochloride

Cat. No.: B10769235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

ML-00253764 hydrochloride is a significant pharmacological tool and potential therapeutic

agent, primarily recognized for its activity at the melanocortin-4 receptor (MC4R). This technical

guide consolidates the current understanding of its function, mechanism of action, and

experimental validation, providing a comprehensive resource for the scientific community.

Core Function and Mechanism of Action
ML-00253764 hydrochloride is a brain-penetrant, non-peptidic small molecule identified as a

potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2] Its function

extends beyond simple antagonism, with some studies characterizing it as an inverse agonist,

meaning it can reduce the basal, constitutive activity of the receptor in the absence of an

agonist.[3][4]

The primary mechanism of action involves its interaction with MC4R, a G protein-coupled

receptor (GPCR) crucial for regulating energy homeostasis.[3][4] The canonical signaling

pathway for MC4R involves coupling to the stimulatory G protein (Gs), which leads to the

activation of adenylyl cyclase, increased production of cyclic AMP (cAMP), and subsequent

activation of Protein Kinase A (PKA).[3] ML-00253764 functions by competitively binding to the

MC4R, thereby blocking the binding of endogenous agonists like α-melanocyte-stimulating

hormone (α-MSH) and inhibiting this downstream cAMP signaling cascade.[1][2]
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More recently, the function of ML-00253764 has been explored in oncology. In glioblastoma

and melanoma cancer cells, its activity is associated with the inhibition of the ERK1/2 and Akt

phosphorylation pathways, leading to anti-proliferative and pro-apoptotic effects.[5][6][7] This

suggests a role in modulating MAPK signaling pathways, which are critical for cell survival and

growth.

Pharmacological Profile: Quantitative Data
The potency and selectivity of ML-00253764 hydrochloride have been quantified across

several key parameters.

Table 1: Receptor Binding Affinity and Functional Inhibition

Parameter Receptor Value Reference

Binding Affinity (Ki) Human MC4R 0.16 µM [1][2]

Functional Inhibition

(IC50)
Human MC4R

0.103 µM - 0.32 µM

(320 nM)
[1][2]

Human MC3R 0.81 µM (810 nM) [1][2]

Human MC5R 2.12 µM (2120 nM) [1][2]

Table 2: In Vitro Cellular Activity
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Activity
Cell Line /
System

Concentration Effect Reference

cAMP Production

MC4R-

expressing

HEK293 cells

100 µM

20% decrease in

NDP-α-MSH

induced cAMP

levels

[1][2]

Anti-proliferative

(IC50)

Human

Glioblastoma (U-

118)

6.56 µM
50% inhibition of

cell proliferation
[5]

Anti-proliferative

(IC50)

Human

Melanoma (A-

2058)

11.1 nM
50% inhibition of

cell proliferation

Anti-proliferative

(IC50)

Human

Melanoma (WM

266-4)

33.7 nM
50% inhibition of

cell proliferation

Table 3: In Vivo Efficacy in Murine Models
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Model Dosing Effect Reference

CT-26 Tumor-Induced

Weight Loss

3, 10, or 30 mg/kg

(s.c.), once daily

Protection against

tumor-induced body

weight loss

[1]

Lewis Lung

Carcinoma
15 mg/kg

Prevention of lean

body mass loss
[2]

Glioblastoma

Xenograft (U-87)
Not Specified

Strong and significant

decrease in tumor

volume (in

combination with

temozolomide)

[6][8]

Melanoma Xenograft Not Specified

Inhibition of tumor

growth (in

combination with

vemurafenib)

[7]

Signaling Pathways and Logical Relationships
The dual functions of ML-00253764 in metabolic regulation and cancer biology are governed

by distinct signaling pathways.
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Caption: Canonical MC4R signaling pathway and its inhibition by ML-00253764.
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Caption: Anti-cancer signaling mechanism of ML-00253764 in tumor cells.
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Key Experimental Protocols and Workflows
The characterization of ML-00253764 relies on a series of standard and specialized

pharmacological assays.

1. Binding Assay
(Radioligand Displacement)

2. Functional Assay
(cAMP Accumulation)

Determine Ki, IC50

3. Downstream Signaling Assay
(Western Blot for pERK/pAkt)

Confirm functional antagonism

4. Cellular Outcome Assay
(Proliferation / Apoptosis)

Elucidate mechanism

5. In Vivo Model
(Tumor Xenograft)

Validate cellular effect

Click to download full resolution via product page

Caption: Standard experimental workflow for characterizing an MC4R antagonist.

A. Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) and IC50 of ML-00253764 for melanocortin

receptors.
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Methodology:

Preparation: Membranes are prepared from cells engineered to express a specific

melanocortin receptor subtype (e.g., hMC4R, hMC3R, hMC5R).

Competition Binding: Membranes are incubated with a constant concentration of a

radiolabeled ligand (e.g., [125I]-NDP-α-MSH) and varying concentrations of the unlabeled

competitor, ML-00253764.

Separation: Bound and free radioligand are separated via rapid filtration through glass

fiber filters.

Detection: The radioactivity trapped on the filters, corresponding to the bound ligand, is

quantified using a gamma counter.

Analysis: Competition binding curves are generated, from which IC50 values are

calculated. Ki values are then determined using the Cheng-Prusoff equation.

B. cAMP Accumulation Assay

Objective: To measure the functional ability of ML-00253764 to antagonize agonist-induced

Gs signaling.

Methodology:

Cell Culture: Whole cells expressing the target receptor (e.g., MC4R-HEK293) are seeded

in multi-well plates.

Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP

degradation) followed by incubation with a fixed concentration of an MC4R agonist (e.g.,

[Nle4, D-Phe7]-α-MSH or NDP-α-MSH) in the presence of varying concentrations of ML-

00253764.

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured

using a competitive immunoassay, typically employing ELISA or HTRF (Homogeneous

Time-Resolved Fluorescence) technology.
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Analysis: Dose-response curves are plotted to quantify the extent of inhibition of agonist-

stimulated cAMP production.

C. Western Blot for Protein Phosphorylation

Objective: To assess the effect of ML-00253764 on downstream signaling pathways like

MAPK and PI3K/Akt.

Methodology:

Cell Treatment: Cancer cell lines (e.g., U-87 glioblastoma, A-2058 melanoma) are treated

with ML-00253764 for specified time points and concentrations.

Protein Extraction: Cells are lysed, and total protein is extracted and quantified.

Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-

PAGE and then transferred to a PVDF or nitrocellulose membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for the phosphorylated forms of target proteins (e.g., anti-p-ERK1/2, anti-p-Akt)

and total protein antibodies for normalization.

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody, and bands are visualized using an enhanced chemiluminescence

(ECL) substrate and an imaging system.

Quantification: Band intensities are quantified using densitometry software to determine

the ratio of phosphorylated to total protein.

D. In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy and effects on cancer-associated cachexia of

ML-00253764 in a living organism.

Methodology:

Animal Model: Immunocompromised mice (e.g., nude mice) are used.
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Tumor Implantation: Human cancer cells (e.g., U-87, CT-26) are injected subcutaneously

into the flank of the mice.

Treatment: Once tumors reach a palpable size, mice are randomized into treatment

groups (vehicle control, ML-00253764 alone, standard-of-care drug, combination therapy).

ML-00253764 is administered, often via subcutaneous injection, according to a defined

schedule.[1]

Monitoring: Tumor volume is measured regularly with calipers. Animal body weight, food

intake, and lean body mass (for cachexia studies) are also monitored.

Endpoint: At the conclusion of the study, mice are euthanized, and tumors are excised,

weighed, and may be used for further histological or molecular analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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